molecular formula C20H13ClN2O3 B2469330 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-43-8

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2469330
CAS No.: 922108-43-8
M. Wt: 364.79
InChI Key: SIGOZDDUHRNZOL-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core substituted with an 11-oxo group and a 4-chlorobenzamide moiety at the 2-position. The oxazepine ring (oxygen-containing) distinguishes it from thiazepine analogs (sulfur-containing), influencing electronic properties and target interactions.

Properties

IUPAC Name

4-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGOZDDUHRNZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally benign solvents and catalysts, such as water and copper catalysts, is also preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Research indicates that compounds with similar dibenzo[b,f][1,4]oxazepin structures exhibit significant biological activities:

Anticancer Activity :
Preliminary studies suggest that 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may act as a cytotoxic agent against various cancer cell lines. For instance:

  • Mechanism of Action : It likely interacts with specific enzymes or receptors involved in cell proliferation pathways. Compounds in this class have demonstrated IC50 values in the micromolar range against human cancer cells such as HCT-116 and HeLa.

Neuropharmacological Effects :
The unique structure of this compound suggests potential interactions with neurotransmitter receptors. Similar compounds have shown promise in treating neurological disorders by modulating neurotransmitter activity.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

  • Study on Antitumor Activity :
    • Researchers investigated the effects of a related compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumor proliferation .
  • Neurotransmitter Interaction Study :
    • A pharmacological study assessed the binding affinity of similar dibenzo[b,f][1,4]oxazepin derivatives to serotonin receptors. Results showed enhanced binding affinity compared to standard treatments, indicating potential for developing new neuroactive drugs .

Potential Therapeutic Applications

Given its biological activity, this compound may be developed for:

  • Cancer Therapy : As a lead compound for designing anticancer agents targeting specific pathways.
  • Neurological Disorders : For potential use in treating conditions like depression or anxiety by modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets in the body. It acts as a selective inhibitor of the dopamine D2 receptor, which plays a crucial role in modulating neurotransmission in the brain. By inhibiting this receptor, the compound can help alleviate symptoms of psychiatric disorders .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Dibenzo[b,f][1,4]oxazepine vs. Thiazepine: The target compound’s oxazepine ring (oxygen at position 1) contrasts with thiazepine derivatives (sulfur at position 1), altering electronic density and hydrogen-bonding capacity. Oxidation States: Thiazepine analogs frequently include sulfoxide (5-oxide) or sulfone (5,5-dioxide) modifications, increasing polarity. For example, compound 49 (5,5-dioxide) showed distinct HPLC and LCMS profiles compared to non-oxidized variants .

Substituent Variations

  • Benzamide vs. Sulfonamide :
    • The target’s 4-chlorobenzamide group differs from sulfonamide derivatives (e.g., F732-0188 ), where the sulfonamide’s strong electron-withdrawing nature may enhance receptor binding but reduce metabolic stability .
  • N-Alkyl/Aryl Groups :
    • Compounds like 52 (10-ethyl-N-(4-methoxybenzyl)-N-methyl-) feature branched alkyl and aryl groups, which may improve target selectivity but introduce steric hindrance .
  • Halogen and Methoxy Substituents :
    • Chlorine (target) and fluorine (e.g., 11c ) substituents influence electronic effects and bioavailability. Methoxy groups (e.g., 29-32 ) enhance solubility but may reduce receptor affinity due to steric bulk .

Physicochemical Properties

Property Target Compound Thiazepine Analogs (e.g., 29 , 31 ) Sulfonamide Derivatives (e.g., F732-0188 )
Molecular Weight ~414.87 (estimated) 421.1–449.1 414.87
Polarity Moderate (oxazepine + Cl) Higher (sulfoxide/sulfone groups) High (sulfonamide)
Solubility Likely low (chlorobenzamide) Improved with methoxybenzyl groups Moderate (sulfonamide)
LCMS RT (min) Not reported 4.68–5.54 5.47 (analogous compounds)

Biological Activity

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its potential as a drug candidate.

The compound's molecular formula is C20H13ClN2O3C_{20}H_{13}ClN_{2}O_{3}, with a molecular weight of approximately 364.8 g/mol. The structure features a chloro group and an oxazepin moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H13ClN2O3
Molecular Weight364.8 g/mol
CAS Number922108-43-8

The biological activity of this compound is hypothesized to be linked to its interaction with various biological targets. Compounds in the dibenzo[b,f][1,4]oxazepine class often exhibit diverse pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating potential for antibiotic applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the dibenzo[b,f][1,4]oxazepine family. Here are notable findings:

  • Anticancer Activity :
    • A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism involved the induction of reactive oxygen species (ROS) leading to cell death .
  • Antimicrobial Effects :
    • Research indicated that compounds similar to this compound displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods .
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective effects of dibenzo[b,f][1,4]oxazepine derivatives in models of neurodegenerative diseases. These compounds were found to reduce neuroinflammation and protect neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerHeLaInduction of apoptosis
AntimicrobialE. coliInhibition of growth
NeuroprotectiveNeuronal cellsReduction in oxidative stress

Table 2: Structure-Activity Relationship (SAR)

Compound VariantKey Structural FeaturesBiological Activity
4-chloro-N-(11-oxo...benzamideChloro groupAntitumor
N-(8-chloro...benzamideAdditional methyl groupsEnhanced antimicrobial activity

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